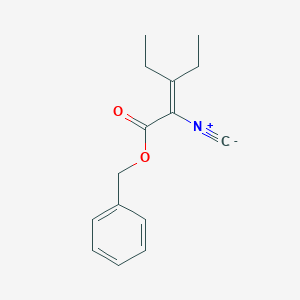
Benzyl 3-ethyl-2-isocyanopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-ethyl-2-isocyanopent-2-enoate is an organic compound with the molecular formula C14H17NO2. It is a derivative of benzyl esters and features a unique isocyanate group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethyl-2-isocyanopent-2-enoate typically involves the reaction of benzyl alcohol with 3-ethyl-2-isocyanopent-2-enoic acid under esterification conditions. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds .
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the isocyanate group, leading to the formation of urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ammonia or primary amines under mild conditions.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Corresponding amines.
Substitution: Urea derivatives.
Scientific Research Applications
Benzyl 3-ethyl-2-isocyanopent-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-ethyl-2-isocyanopent-2-enoate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it useful in the formation of urea and carbamate derivatives. The molecular targets and pathways involved include nucleophilic addition reactions at the isocyanate group .
Comparison with Similar Compounds
Benzyl benzoate: Another benzyl ester with applications in organic synthesis and medicine.
Benzyl alcohol: A simpler benzyl derivative used as a solvent and in the synthesis of esters.
Benzyl chloride:
Uniqueness: Benzyl 3-ethyl-2-isocyanopent-2-enoate is unique due to its isocyanate group, which imparts distinct reactivity compared to other benzyl derivatives. This makes it particularly valuable in the synthesis of urea and carbamate derivatives, which are important in various chemical and pharmaceutical applications .
Properties
CAS No. |
62175-81-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
benzyl 3-ethyl-2-isocyanopent-2-enoate |
InChI |
InChI=1S/C15H17NO2/c1-4-13(5-2)14(16-3)15(17)18-11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-2H3 |
InChI Key |
HAZDQCMWPWAIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C(=O)OCC1=CC=CC=C1)[N+]#[C-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















